2-Chloro-1,3-difluoro-4-iodobenzene
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Overview
Description
2-Chloro-1,3-difluoro-4-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I1. It is employed as an intermediate for pharmaceuticals23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-1,3-difluoro-4-iodobenzene. However, it’s worth noting that similar compounds, such as 2-Chloro-4-fluoro-1-iodobenzene, are available from chemical suppliers4.Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-difluoro-4-iodobenzene consists of a benzene ring with chlorine, iodine, and two fluorine atoms attached to it1. The average mass of the molecule is 274.43 Da1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Chloro-1,3-difluoro-4-iodobenzene.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1,3-difluoro-4-iodobenzene are not readily available. However, similar compounds like 2-Chloro-4-fluoro-1-iodobenzene have an average mass of 256.444 Da5.Scientific Research Applications
-
Synthesis and Applications of m-Aryloxy Phenols
- Scientific Field : Organic Chemistry
- Application Summary : m-Aryloxy phenols, which can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .
- Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .
- Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of m-Aryloxy Phenols
- Scientific Field : Organic Chemistry
- Application Summary : m-Aryloxy phenols can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene. They are used as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .
- Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .
- Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of m-Aryloxy Phenols
- Scientific Field : Organic Chemistry
- Application Summary : m-Aryloxy phenols can be synthesized from phenol derivatives like 2-Chloro-1,3-difluoro-4-iodobenzene. They are used as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .
- Results or Outcomes : These compounds improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from compounds like 2-Chloro-1,3-difluoro-4-iodobenzene, are used in the protection of crops from pests .
- Methods of Application : The synthesis involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
While specific safety data for 2-Chloro-1,3-difluoro-4-iodobenzene is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard6. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled6.
Future Directions
The future directions for 2-Chloro-1,3-difluoro-4-iodobenzene are not readily available. However, given its use as a pharmaceutical intermediate23, it could potentially be involved in the synthesis of new therapeutic agents.
Please note that this information is based on the available resources and there might be more recent studies or data related to 2-Chloro-1,3-difluoro-4-iodobenzene.
properties
IUPAC Name |
2-chloro-1,3-difluoro-4-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZBGQHUCKRNDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378552 |
Source
|
Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-difluoro-4-iodobenzene | |
CAS RN |
202925-06-2 |
Source
|
Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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